methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and specific alkylating agents. The reaction conditions may involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods like chromatography and crystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,4-dimethylpentylsulfanyl)-2-oxo-1H-pyrimidine-5-carboxylate: Similar structure but lacks the 6-methyl group.
Ethyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of both the sulfur atom and the pyrimidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-(2,4-dimethylpentylsulfanyl)-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-8(2)6-9(3)7-20-12-11(13(17)19-5)10(4)15-14(18)16-12/h8-9H,6-7H2,1-5H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLFWQLSDQGZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)SCC(C)CC(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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